Technical Support Center: D-Methionyl-L-serine In Vivo Studies

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Compound of Interest		
Compound Name:	D-Methionyl-L-serine	
Cat. No.:	B15159689	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **D-Methionyl-L-serine** in in vivo studies. As a novel dipeptide, direct experimental data is limited. Therefore, this guide is built upon established principles of dipeptide pharmacology and the known in vivo effects of its constituent amino acids, D-methionine and L-serine.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic fate of **D-Methionyl-L-serine** after oral administration?

A1: Following oral administration, dipeptides can be absorbed intact through peptide transporters like PEPT1 in the small intestine, or they can be hydrolyzed by peptidases at the brush border or within enterocytes into their constituent amino acids.[1][2][3] Given the presence of a D-amino acid (D-methionine), **D-Methionyl-L-serine** may exhibit increased resistance to enzymatic degradation compared to dipeptides composed solely of L-amino acids.[1][4] Therefore, a portion of the dipeptide may be absorbed intact, while the rest will likely be broken down into D-methionine and L-serine, which will then be absorbed and distributed systemically.

Q2: What are the potential biological activities of **D-Methionyl-L-serine**?

A2: The biological activity of **D-Methionyl-L-serine** is expected to be a combination of the effects of the intact dipeptide and its constituent amino acids. L-serine is known for its neuroprotective properties, potentially through the activation of the PI3K/Akt signaling pathway,

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modulation of NMDA receptors, and reduction of neuroinflammation.[5][6][7][8] D-methionine can be converted to L-methionine in the body and serves as a precursor for important molecules like S-adenosylmethionine (SAM), which is crucial for methylation reactions and the synthesis of glutathione, a major antioxidant.[9] The D-form of methionine has a bioavailability comparable to the L-form.[10]

Q3: What are the known signaling pathways potentially modulated by **D-Methionyl-L-serine**?

A3: Based on its components, **D-Methionyl-L-serine** could influence several signaling pathways:

L-serine:

- PI3K/Akt/mTOR Pathway: L-serine has been shown to promote cell survival and proliferation through this pathway.[5][6]
- Glycine Receptor Activation: L-serine can act as an agonist at glycine receptors, which can have neuroprotective effects.[5][7]
- Sphingolipid Synthesis: L-serine is a precursor for the synthesis of sphingolipids, which are essential for neuronal cell structure and function.[7][11]

D-methionine:

- One-Carbon Metabolism: Methionine is a key component of the one-carbon metabolism pathway, which is linked to the folate and methionine cycles and influences numerous cellular processes including nucleotide synthesis and redox balance.[12][13]
- mTORC1 Signaling: Methionine levels can be sensed by the mTORC1 pathway, which regulates cell growth and proliferation.[14]

Q4: What is a reasonable starting dose for in vivo studies with **D-Methionyl-L-serine**?

A4: Determining a starting dose for a novel compound requires careful consideration. Since direct data for **D-Methionyl-L-serine** is unavailable, we can look at the dosages of its components. L-serine has been studied in humans at doses ranging from 0.5g to 15g twice daily.[15][16] A methionine loading dose of 0.1 g/kg has been used in human studies.[17] For



preclinical animal studies, a range of L-serine doses have been used, from 114 mg/kg to 1027 mg/kg in mice.[11] It is crucial to start with a low dose and perform dose-escalation studies to determine the optimal therapeutic window and identify any potential toxicity.

Q5: What are the potential side effects or toxicities associated with **D-Methionyl-L-serine**?

A5: Potential toxicity would likely stem from its constituent amino acids.

- D-methionine: High doses of methionine can be toxic, leading to an increase in plasma homocysteine levels, which is a risk factor for cardiovascular disease.[17][18] In infants, high methionine intake has been associated with impaired growth.[17]
- L-serine: L-serine is generally considered safe, even at high doses.[15][19] Some reported side effects in clinical trials include mild gastrointestinal issues like bloating and nausea.[15] [20]

Troubleshooting Guide

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Issue	Potential Cause	Troubleshooting Steps
Low Bioavailability	Poor absorption of the intact dipeptide. Rapid hydrolysis in the gut.	Consider alternative routes of administration (e.g., intraperitoneal injection) to bypass first-pass metabolism. Co-administer with permeation enhancers, though this requires careful validation. Analyze plasma for both the intact dipeptide and its constituent amino acids to assess absorption and metabolism.
Lack of Efficacy	Insufficient dosage. Poor target engagement. The dipeptide is not reaching the target tissue in adequate concentrations.	Perform a dose-response study to identify the optimal therapeutic dose. Analyze tissue distribution of the compound. Consider that the biological effect may be primarily driven by one of the constituent amino acids and adjust dosage or formulation accordingly.
Unexpected Side Effects	Off-target effects of the intact dipeptide. Toxicity from high levels of D-methionine or L-serine.	Reduce the dosage. Monitor plasma levels of homocysteine if high doses of D-methionine are suspected to be the cause. [17] Monitor for gastrointestinal distress.
Variability in Results	Differences in gut microbiome affecting dipeptide metabolism. Genetic variations in peptide transporters or metabolic enzymes.	Standardize the animal model and housing conditions. Increase the sample size to account for individual variability.



Data Summary Tables

Table 1: Summary of L-serine Dosages in Human Clinical Trials

Condition	Dosage	Duration	Reference
Amyotrophic Lateral Sclerosis (ALS)	0.5g - 15g twice daily	6 months	[15]
Alzheimer's Disease (Ongoing Trial)	15g twice daily	-	[16]
GRIN-related disorders (pediatric)	500 mg/kg/day	-	[21][22]
Hereditary Sensory Neuropathy Type 1	400 mg/kg/day	52 weeks	[21]

Table 2: Summary of D-methionine and DL-methionine Dosages and Effects

Study Type	Dosage	Organism	Observed Effects	Reference
Human Study	0.1 g/kg (loading dose)	Human	Acute increase in plasma homocysteine	[17]
Experimental Study	700 mg/kg and 1400 mg/kg (single oral dose)	Rat	No significant hepatotoxicity	[23]
Nutritional Study	Supplemental D- methionine	Pig	Bioavailability of D-methionine is ~101% relative to L-methionine	[10]
Toxicity Review	>5 times normal intake	Human	Elevated homocysteine levels	[17][18]



Experimental Protocols

Protocol: Preliminary In Vivo Pharmacokinetic and Efficacy Study of **D-Methionyl-L-serine** in a Mouse Model of Neuroinflammation

- Animal Model: Male C57BL/6 mice, 8-10 weeks old.
- Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Compound Preparation: Dissolve **D-Methionyl-L-serine** in sterile saline or an appropriate vehicle. Prepare fresh on the day of the experiment.
- Pharmacokinetic Study:
 - Administer a single dose of **D-Methionyl-L-serine** via oral gavage (e.g., 10, 50, 100 mg/kg).
 - Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
 - Process blood to obtain plasma and store at -80°C.
 - Analyze plasma samples using LC-MS/MS to quantify the concentrations of intact D-Methionyl-L-serine, D-methionine, and L-serine.
 - At the final time point, collect brain tissue to assess brain penetration.
- Efficacy Study (Neuroinflammation Model):
 - Induce neuroinflammation using a standard method (e.g., lipopolysaccharide injection).
 - Administer **D-Methionyl-L-serine** (at a dose determined from the pharmacokinetic study)
 or vehicle daily for a specified period (e.g., 7 days).
 - Monitor behavioral outcomes (e.g., open field test, novel object recognition).

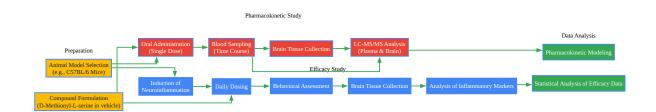


 At the end of the treatment period, collect brain tissue for analysis of inflammatory markers (e.g., cytokines via ELISA or qPCR) and histological evaluation.

• Data Analysis:

- Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) will be calculated from the plasma concentration-time data.
- Behavioral and biochemical data from the efficacy study will be analyzed using appropriate statistical methods (e.g., t-test, ANOVA).

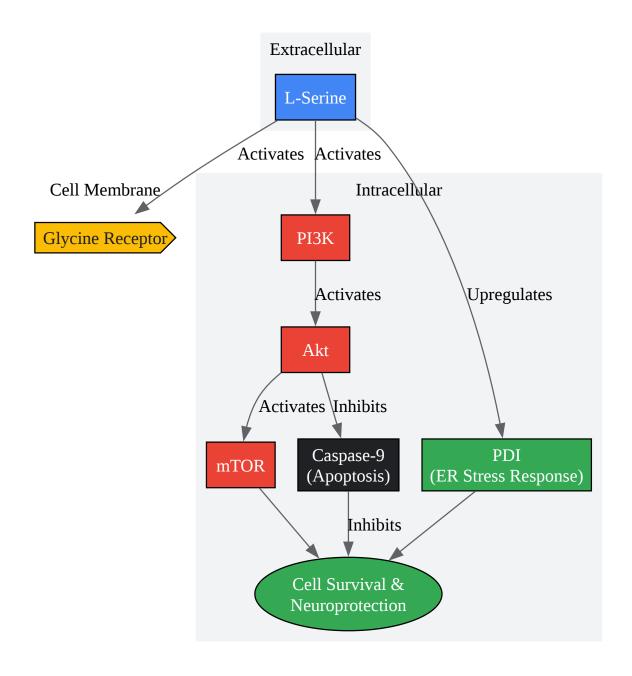
Visualizations



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Caption: Experimental workflow for in vivo pharmacokinetic and efficacy testing.





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Caption: L-serine signaling pathways involved in neuroprotection.

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